2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-4-14-7-8(1)10-5-9-6-11-2-3-13(9)12-10/h1,4-5,7,11H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJAEWKBBRUOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CSC=C3)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically follows a multi-step synthetic route involving:
- Construction of the tetrahydropyrazolo[1,5-a]pyrazine core from suitably substituted pyrazole precursors.
- Introduction of the thiophen-3-yl substituent via nucleophilic substitution or cross-coupling reactions.
- Purification and characterization of the final compound.
The core pyrazolo[1,5-a]pyrazine framework is often assembled by intramolecular cyclization or nucleophilic substitution reactions starting from 5-amino-1H-pyrazole derivatives or their protected forms.
Stepwise Preparation Methods
Formation of the Tetrahydropyrazolo[1,5-a]pyrazine Core
- Starting Materials: 5-amino-1H-pyrazole derivatives are commonly used as starting materials. Protection of the amino group (e.g., Boc protection) is performed to control reactivity.
- Key Reactions:
- Nucleophilic substitution with 1,3-dibromopropane or 3-bromopropyl derivatives to introduce the propyl linker.
- Deprotection of Boc groups followed by intramolecular nucleophilic substitution to close the pyrazolo[1,5-a]pyrazine ring.
- Reaction Conditions: Typical solvents include dichloromethane or toluene; reactions are performed under reflux or at controlled temperatures (0–80 °C) with bases such as potassium hydroxide to facilitate cyclization.
Representative Synthetic Route (Based on Patent WO2018011163A1)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of 5-amino-1H-pyrazole with Boc group | Boc2O, base, DCM | Boc-protected pyrazole |
| 2 | Nucleophilic substitution with 1,3-dibromopropane | KOH, toluene, reflux | Bromopropyl intermediate |
| 3 | Deprotection of Boc group | Acidic conditions (HCl) | Free amine intermediate |
| 4 | Intramolecular cyclization to form tetrahydropyrazolo[1,5-a]pyrazine | Base, heat | Core bicyclic compound |
| 5 | Iodination at 2-position | NIS, DCM | 2-Iodo derivative |
| 6 | Grignard formation and coupling with thiophene-3-carboxaldehyde | i-PrMgCl, Pd catalyst, CO (optional) | This compound |
This route yields the target compound as a white solid after purification by column chromatography.
Reaction Conditions and Yields
| Reaction Step | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection | DCM | 0–25 °C | 2–4 h | 85–90 | Standard protection |
| Nucleophilic substitution | Toluene | Reflux (~110 °C) | 6 h | 60–70 | Requires strong base |
| Deprotection | HCl (aq) | 0 °C to RT | 24 h | 75–80 | Acidic cleavage |
| Cyclization | Base (KOH) | Reflux | 6 h | 65–75 | Intramolecular ring closure |
| Iodination | DCM | 0 °C to RT | 1–2 h | 80–85 | NIS reagent |
| Coupling (Grignard) | THF or DCM | 0 °C to RT | 2–4 h | 70–80 | Pd catalyst |
Yields vary depending on scale and purity of reagents but are generally moderate to high.
Analytical and Purification Techniques
- Purification: Column chromatography using silica gel with gradient elution (0–5% methanol in dichloromethane) is standard to isolate the pure compound.
- Characterization:
- NMR (¹H and ¹³C): Confirms the structure and substitution pattern.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Elemental Analysis: Validates purity and empirical formula.
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.
Research Findings and Notes
- The tetrahydro structure enhances solubility and bioavailability compared to fully aromatic analogs, making this compound attractive for medicinal chemistry applications.
- The iodination and subsequent Grignard coupling strategy allows for versatile functionalization, enabling the introduction of various substituents beyond thiophene, facilitating structure-activity relationship studies.
- The synthetic methods are scalable to multigram quantities, important for drug discovery and development.
- Alternative synthetic methods involving microwave-assisted cyclization and solvent-free conditions have been reported but require further validation for this specific compound.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Boc protection → Nucleophilic substitution → Deprotection → Cyclization | Well-established, high regioselectivity | Moderate to high yields, scalable | Multiple steps, requires careful protection/deprotection |
| Iodination → Grignard coupling with thiophene derivatives | Versatile functionalization, good yields | Requires handling of sensitive organometallic reagents | Sensitive to moisture, requires inert atmosphere |
| Direct nucleophilic substitution with thiophene halides | Simpler, fewer steps | Avoids organometallic reagents | May have lower selectivity and yields |
| Microwave-assisted cyclization (literature alternative) | Rapid reaction times | Energy efficient | Less documented for thiophen-3-yl derivatives |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the design of new therapeutic agents. Its interaction with biological targets can be explored to develop treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the manufacture of materials with specific properties, such as polymers and coatings. Its incorporation into these materials can enhance their performance and durability.
Mechanism of Action
The mechanism by which 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The pathways involved in these interactions are studied to understand the compound's therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of THPP derivatives are highly dependent on substituents at the 2-position. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Electronic Effects: The thiophen-3-yl group in the target compound provides moderate electron-donating properties via sulfur’s lone pairs, contrasting with the strong electron-withdrawing CF₃ group in 2-(Trifluoromethyl)-THPP . This difference may influence binding affinity in hydrophobic pockets.
- Biological Targets: While zanubrutinib (a pyrazolo[1,5-a]pyrimidine derivative) targets Btk for oncology, the thiophen-3-yl-THPP shows promise as an HBV core protein allosteric modulator (CpAM), highlighting scaffold versatility .
- Solubility and Bioavailability: Ester-containing derivatives (e.g., Ethyl 5-(3-methylfuran-2-carbonyl)-THPP) may exhibit improved solubility over aromatic substituents like thiophene or phenyl, which are more lipophilic .
Pharmacological and Selectivity Profiles
- ATR Inhibitors: Saturated THPP derivatives in achieved nanomolar potency (IC₅₀ = 1–10 nM) with high selectivity over related kinases (e.g., mTOR, PI3Kα), attributed to optimized substituents and structure-guided design .
- Btk Inhibitors: Zanubrutinib’s 4-phenoxyphenyl group facilitates cation-π interactions with Lys430 in Btk, a mechanism distinct from thiophene-based THPPs, which may rely on sulfur-mediated hydrogen bonding .
Biological Activity
2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H12N4S
- Molecular Weight : 220.29 g/mol
- CAS Number : 1531683-65-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Notably, it has been investigated for its anti-tumor properties and as a potential drug candidate for neurological disorders.
Anti-Tumor Activity
Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrazine exhibit significant anti-cancer properties. For instance:
- A study focused on substituted triazine derivatives demonstrated that similar compounds could inhibit PI3Kα/mTOR pathways effectively. The most potent analogs showed IC50 values in the low micromolar range against cancer cell lines such as A549 and MCF-7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 0.20 ± 0.05 |
| This compound | MCF-7 | 1.25 ± 0.11 |
| This compound | HeLa | 1.03 ± 0.24 |
These findings suggest that the compound may exert its anti-tumor effects through the modulation of critical signaling pathways involved in cell proliferation and apoptosis.
The mechanism by which this compound exerts its biological effects appears to be linked to its ability to inhibit specific kinases involved in cellular signaling pathways:
- PI3K/Akt/mTOR Pathway : Inhibition of this pathway can lead to reduced cell growth and increased apoptosis in cancer cells.
- Cell Cycle Arrest : Studies have shown that treatment with this compound can induce G0/G1 phase arrest in cancer cells .
Neurological Applications
Beyond its anti-cancer properties, tetrahydropyrazolo[1,5-a]pyrazines are being explored for their neuroprotective effects. Compounds in this class have shown promise in preclinical models for conditions such as Alzheimer’s disease and other neurodegenerative disorders.
Case Studies
A notable study investigated the neuroprotective potential of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal cell death and enhance cognitive function in animal models .
Q & A
Basic: What are the established synthetic routes for 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and functionalization. A common approach is the condensation of thiophene-containing precursors with pyrazolo[1,5-a]pyrazine intermediates. For example:
- Step 1 : React 3-thiophenecarboxaldehyde with hydrazine derivatives under reflux in methanol to form the pyrazine core.
- Step 2 : Functionalize position 7 of the pyrazolo[1,5-a]pyrazine scaffold using electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Purification : Crystallization from methanol yields the compound as a yellow solid (melting point: 118–120°C).
Key Data :
| Property | Value | Source |
|---|---|---|
| Melting Point | 118–120°C | |
| H NMR (CDCl) | δ 7.42 (thiophene-H), 4.25 (pyrazine-CH) |
Basic: How is structural characterization performed for this compound?
Answer:
Characterization relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : H and C NMR confirm the presence of thiophene (δ 120–140 ppm for aromatic carbons) and tetrahydropyrazine (δ 40–60 ppm for aliphatic carbons) .
- X-ray Crystallography : Resolves the bicyclic structure and confirms regioselectivity in functionalization .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 245.0921).
Note : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotational barriers in the tetrahydropyrazine ring; variable-temperature NMR can resolve this .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to methanol, reducing byproducts .
- Catalysis : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling yields (up to 85%) for thiophene attachment .
- Temperature Control : Slow heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
Case Study : A 60% yield was achieved using Lawesson’s reagent for thiophene ring formation, with purity >95% confirmed by HPLC .
Advanced: How do computational methods aid in designing derivatives of this compound?
Answer:
Computational tools streamline reaction design and property prediction:
- Quantum Chemistry : Density Functional Theory (DFT) calculates transition-state energies to identify feasible reaction pathways .
- Molecular Dynamics : Simulates solvent effects on reaction kinetics, guiding solvent selection .
- QSAR Modeling : Predicts bioactivity of derivatives by correlating electronic properties (e.g., HOMO-LUMO gaps) with experimental data .
Example : DFT-guided synthesis of a fluorinated analog showed enhanced metabolic stability, validated via in vitro assays .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
Contradictions (e.g., anomalous H NMR peaks) require systematic analysis:
Repetition : Confirm reproducibility under identical conditions.
Variable-Temperature NMR : Detect dynamic effects (e.g., ring puckering in tetrahydropyrazine) .
Isotopic Labeling : Use N-labeled precursors to assign ambiguous signals in crowded spectra .
Comparative Analysis : Cross-reference with literature data for analogous compounds (e.g., pyrazolo[1,5-a]pyrazine derivatives in ).
Data Conflict Example : A reported δ 7.42 ppm for thiophene-H in vs. δ 7.38 ppm in a similar compound was traced to solvent polarity differences (CDCl vs. DMSO-d).
Advanced: What strategies enable functionalization of the pyrazine ring for drug discovery?
Answer:
Functionalization focuses on enhancing pharmacological properties:
- Electrophilic Substitution : Introduce halogens (Br, Cl) at position 3 using NBS or SOCl .
- Nucleophilic Aromatic Substitution : Attach amines or alkoxides at position 7 under basic conditions .
- Cross-Coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at position 2 for target engagement .
Case Study : A 7-aminomethyl derivative showed improved binding to kinase targets (IC = 0.8 μM) compared to the parent compound .
Advanced: How to analyze reaction mechanisms for unexpected byproducts?
Answer:
Mechanistic studies involve:
- LC-MS Monitoring : Track intermediate formation in real-time.
- Isolation and Characterization : Purify byproducts (e.g., via preparative TLC) and analyze via NMR/MS .
- Computational Modeling : Identify plausible pathways (e.g., via transition-state calculations) for side reactions .
Example : A dimeric byproduct formed via radical coupling was mitigated by adding radical scavengers (e.g., BHT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
